molecular formula C20H13NO7 B2840246 methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate CAS No. 690214-88-1

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate

Cat. No. B2840246
CAS RN: 690214-88-1
M. Wt: 379.324
InChI Key: LUYGWMWDYXVZNA-XBXARRHUSA-N
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Description

“Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the information available might not be fully up-to-date or complete .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series based on 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea have been synthesized by an efficient synthetic protocol . Another example is the synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate, which involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate.

Scientific Research Applications

Photopolymerization and Material Synthesis

A study by Guillaneuf et al. (2010) introduced a new compound with a chromophore group linked directly to an aminoxyl function, which decomposes under UV irradiation to generate radicals. This compound's efficiency as a conventional photoinitiator is comparable to that of known photoinitiators, and when used in nitroxide-mediated photopolymerization, it demonstrates a linear growth of polymer chains, indicating potential applications in material synthesis and photopolymerization processes (Guillaneuf et al., 2010).

Optical Storage and Polymers

Meng et al. (1996) synthesized and studied the copolymerization of a compound related to methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate, finding that interactions between azo and side groups result in significant photoinduced birefringence. This indicates its usefulness in reversible optical storage, where the high photoinduced birefringence could be exploited in data storage technologies (Meng et al., 1996).

Hydrogen-Bonded Molecular Structures

Portilla et al. (2007) explored the hydrogen-bonded structures of isomeric compounds closely related to this compound. Their findings highlight the importance of hydrogen bonding in determining the molecular and electronic structure of these compounds, suggesting potential applications in the design of molecular materials with specific properties (Portilla et al., 2007).

Inhibition of Nucleoside Transport

Research on analogues of 4-nitrobenzylthioinosine, which inhibits nucleoside transport proteins, indicates that modifications to the benzyl group of such compounds can result in significant affinity for ENT1, a nucleoside transporter. This suggests potential applications in medical research, particularly in the development of drugs targeting nucleoside transport mechanisms (Tromp et al., 2004).

Mesophase Behavior of Liquid Crystal Compounds

Saad et al. (2019) investigated the effect of lateral methyl and terminal substituents on the mesophase behavior of azo-ester liquid crystal compounds, finding that modifications to these groups can significantly influence the stability and temperature range of nematic phases. This research contributes to the understanding of how chemical modifications can tailor the properties of liquid crystals for specific applications (Saad et al., 2019).

properties

IUPAC Name

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGWMWDYXVZNA-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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